molecular formula C9H16BrNO2 B1291978 N-Boc-1-(bromomethyl)cyclopropanamine CAS No. 387845-49-0

N-Boc-1-(bromomethyl)cyclopropanamine

Cat. No.: B1291978
CAS No.: 387845-49-0
M. Wt: 250.13 g/mol
InChI Key: BESSNJVSPVAKNI-UHFFFAOYSA-N
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Description

N-Boc-1-(bromomethyl)cyclopropanamine, also known as tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a chemical compound with the molecular formula C9H16BrNO2. It is a cyclopropane derivative that contains a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-(bromomethyl)cyclopropanamine can be synthesized through several synthetic routes. One common method involves the bromination of N-Boc-cyclopropanamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-Boc-1-(bromomethyl)cyclopropanamine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The Boc protecting group provides stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-(bromomethyl)cyclopropanamine is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSNJVSPVAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624799
Record name tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387845-49-0
Record name tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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